molecular formula C28H48O9 B12065190 Pseudomonic Acid E

Pseudomonic Acid E

Cat. No.: B12065190
M. Wt: 528.7 g/mol
InChI Key: CEYWZUWGAIPUSN-ZYRVQOIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolation from Pseudomonas fluorescens

Pseudomonic Acid E, along with other pseudomonic acids, is naturally produced by the bacterium Pseudomonas fluorescens. nih.govresearchgate.netresearchgate.net Specifically, it was isolated from the fermentation broths of P. fluorescens strain NCIB 10586. portlandpress.com This soil bacterium is the source of the entire pseudomonic acid complex. portlandpress.com The isolation process requires separating the various related compounds from the fermentation culture. google.com While P. fluorescens NCIB 10586 is the archetypal producer, subsequent research has identified other strains of P. fluorescens capable of producing pseudomonic acid A, suggesting the trait may be more widespread within the species complex than initially thought. nih.govnih.gov

Early Recognition of its Biological Activity

The biological activity of extracts from P. fluorescens was noted as early as the late 19th century, but the active compounds were not isolated and characterized until much later. portlandpress.com The pseudomonic acids, as a class, were recognized for their potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. google.comdrugbank.comnih.gov This activity stems from a unique mechanism of action: the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme vital for protein synthesis. nih.govdrugbank.comwikipedia.orgcaymanchem.comnih.govscbt.com By binding to this enzyme, the compounds prevent the incorporation of the amino acid isoleucine into new proteins, thereby halting bacterial growth and replication. nih.gov This distinct mechanism means there is no cross-resistance with other major antibiotic classes. drugbank.com

Properties

Molecular Formula

C28H48O9

Molecular Weight

528.7 g/mol

IUPAC Name

11-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyundecanoic acid

InChI

InChI=1S/C28H48O9/c1-18(15-25(32)35-13-11-9-7-5-4-6-8-10-12-24(30)31)14-22-27(34)26(33)21(17-36-22)16-23-28(37-23)19(2)20(3)29/h15,19-23,26-29,33-34H,4-14,16-17H2,1-3H3,(H,30,31)/b18-15+/t19-,20-,21-,22-,23-,26+,27-,28-/m0/s1

InChI Key

CEYWZUWGAIPUSN-ZYRVQOIHSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCCCC(=O)O)/C)[C@H](C)O

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCCCC(=O)O)C)C(C)O

Origin of Product

United States

Biogenesis and Biosynthesis of Pseudomonic Acid E

Identification of Pseudomonic Acid E Producing Organisms

The production of this compound is intrinsically linked to the organisms that synthesize the mupirocin (B1676865) antibiotic complex.

Primary Producers: Pseudomonas fluorescens Isolates

The principal organism known to produce the mupirocin complex, and by extension this compound, is Pseudomonas fluorescens, with the strain NCIMB 10586 being the most well-documented and industrially significant producer. nih.govdrugfuture.com First isolated in 1971, this bacterium is the source of the antibiotic mixture from which various pseudomonic acids have been identified. drugfuture.com The mupirocin complex is a mixture of several structurally related compounds, with Pseudomonic Acid A being the most abundant, constituting over 90% of the mixture. researchgate.net this compound is one of the minor metabolites found within this complex.

Genetic Diversity among Producing Strains

The Pseudomonas fluorescens group exhibits considerable genetic diversity. This diversity can influence the production of secondary metabolites, including the array of pseudomonic acids. While P. fluorescens NCIMB 10586 is the archetypal producer, other strains of Pseudomonas have also been identified as producers of the mupirocin complex, sometimes with varying ratios of the different pseudomonic acids. google.com The genetic makeup of each strain, particularly variations within the mupirocin biosynthetic gene cluster, likely dictates the specific profile of pseudomonic acids produced, including the presence and quantity of minor components like this compound.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is an offshoot of the main mupirocin biosynthetic pathway. This pathway is a classic example of a modular polyketide synthase system, involving a series of enzymatic reactions to build the complex molecular scaffold.

Polyketide Synthase (PKS) Involvement in this compound Core Structure Formation

The core of all pseudomonic acids, including this compound, is assembled by a large, multi-enzymatic complex known as a polyketide synthase (PKS).

The assembly of the pseudomonic acid core begins with a starter unit and is iteratively extended by the addition of two-carbon units derived from malonyl-CoA. The PKS modules guide the condensation and subsequent reduction of the growing polyketide chain. The core of this compound is the C17 monic acid, which is esterified to a C9 fatty acid, 9-hydroxynonanoic acid. researchgate.net The formation of the monic acid backbone is a multi-step process catalyzed by the PKS modules. Following the assembly of the linear polyketide chain, it undergoes a series of modifications, including cyclization to form the characteristic tetrahydropyran (B127337) ring. nih.gov

The structural difference in this compound lies in the modification of the C10-C11 position. In Pseudomonic Acid A, this is an epoxide, and in Pseudomonic Acid C, it is a double bond. researchgate.net The chemical name of this compound, 11-{(E)-4-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyloxy}undecanoic acid, indicates the presence of hydroxyl groups at these positions. synzeal.com This suggests a final tailoring step involving a dihydroxylation reaction, likely catalyzed by a dioxygenase or a similar hydroxylating enzyme encoded within the 'mup' gene cluster. The precise enzyme and mechanism for this specific transformation to yield this compound remain to be experimentally validated.

Non-ribosomal Peptide Synthetase (NRPS) Contributions

The biosynthesis of the core structure of this compound, like other pseudomonic acids, is primarily governed by a Type I Polyketide Synthase (PKS) pathway. Current research indicates that Non-ribosomal Peptide Synthetase (NRPS) modules are not directly involved in the assembly of the monic acid or the fatty acid side chain of this compound itself. nih.govnih.gov While related hybrid antibiotics like the thiomarinols from marine bacteria are products of mixed PKS/NRPS pathways, the mup gene cluster in Pseudomonas fluorescens lacks the characteristic domains for non-ribosomal peptide synthesis for the pseudomonic acid backbone. researchgate.net

Post-PKS/NRPS Modification Enzymes

Following the initial assembly of the polyketide and fatty acid chains, a series of post-PKS modifications are essential to yield the final structure of this compound. These tailoring steps are critical for the molecule's bioactivity and structural identity.

Several oxidoreductase enzymes encoded by the mup cluster are crucial for the maturation of the monic acid core. The formation of the characteristic tetrahydropyran (THP) ring, a key structural feature essential for bioactivity, is a complex oxidative process. nih.gov

Key oxidoreductases in the mupirocin pathway include:

MupW and MupT: These enzymes, a dioxygenase and a ferredoxin respectively, are implicated in the critical step of THP ring formation. nih.gov A knockout of the mupW gene results in the accumulation of a metabolite that lacks the pyran ring, confirming its role in the oxidative cyclization of the polyketide chain. nih.gov This process is believed to form the monic acid core that is also central to this compound.

MupO: This enzyme is a cytochrome P450 monooxygenase. nih.gov In the biosynthesis of pseudomonic acid A, MupO is involved in the later stages of tailoring the monic acid portion. nih.gov

MupA: A flavin-dependent monooxygenase responsible for the α-hydroxylation at the C-6 position of the polyketide chain, a modification essential for biological activity. researchgate.net

These oxidoreductases are responsible for shaping the monic acid moiety, which is a shared component among the different pseudomonic acids.

Based on current scientific literature and analysis of the mup biosynthetic gene cluster, there is no evidence to suggest the involvement of glycosyltransferases in the biosynthesis of pseudomonic acids. These molecules are not known to be glycosylated.

The final step in the biosynthesis of this compound is the esterification of the mature monic acid core with the undecanoic acid side chain.

MupB: This enzyme is a putative 3-oxoacyl-ACP synthase that has also been proposed to function as a "reverse" esterase, catalyzing the crucial ester linkage between the fatty acid side chain and the C9 hydroxyl group of the monic acid core. nih.govbris.ac.uk While its precise mechanism is still under investigation, it is the primary candidate for attaching the undecanoic acid chain in the final assembly of this compound. bris.ac.uk

The synthesis of the unique C11 undecanoic acid side chain itself is a fascinating aspect of this compound biogenesis. The biosynthesis of the more common C9 side chain (9-hydroxynonanoic acid) is now understood to proceed via an iterative process involving a novel KS-AT didomain enzyme, MmpF , in conjunction with the multidomain module MmpB . nih.gov This system starts with a 3-hydroxypropionate (B73278) unit and performs three cycles of elongation with malonyl-CoA to produce the C9 chain. nih.gov It is highly probable that the biosynthesis of the C11 undecanoic acid for this compound occurs through a "stuttering" or an additional fourth iteration of this enzymatic machinery, showcasing the metabolic promiscuity of the fatty acid synthesis pathway. nih.govnih.gov

Enzymology of this compound Biosynthesis

The enzymatic machinery for pseudomonic acid biosynthesis is a complex and elegant system of interacting proteins. While the enzymology of the entire pathway is not yet fully elucidated, key insights have been gained into the function of several enzymes.

EnzymeProposed Function in this compound BiosynthesisGene
MmpF Iterative KS-AT didomain involved in fatty acid chain synthesis. Likely performs four elongation cycles to produce the C11 undecanoic acid side chain.mmpF
MmpB Multidomain PKS/FAS module working with MmpF to synthesize the fatty acid side chain.mmpB
MupW/MupT Dioxygenase/ferredoxin pair responsible for oxidative cyclization to form the tetrahydropyran ring of the monic acid core.mupW/mupT
MupB Putative esterase catalyzing the final esterification of the monic acid core with the undecanoic acid side chain.mupB

Structural Biology of Key Biosynthetic Enzymes

Detailed structural information for the majority of the enzymes in the mupirocin pathway, including those responsible for this compound, is still limited. The large, multi-domain nature of PKS enzymes makes them challenging targets for structural biology techniques like X-ray crystallography.

However, functional studies and sequence analyses have provided significant insights into their domain architecture and catalytic mechanisms. For instance, the characterization of the iterative MmpF and its partner MmpB provides a functional model for how fatty acid chains of varying lengths can be synthesized. nih.gov Understanding the structural basis for the "stuttering" of this iterative synthase, which would lead to the C11 chain of this compound, is a key area for future research. Such studies would reveal the molecular determinants of chain length control and could enable the engineered biosynthesis of novel pseudomonic acid analogues.

An In-depth Look at the Biogenesis and Enhancement of this compound

This compound is a minor component of the mupirocin antibiotic complex, which is produced by the bacterium Pseudomonas fluorescens. The mupirocin complex is a mixture of several related polyketide-derived compounds, with pseudomonic acid A being the most abundant and clinically significant component. While research has predominantly focused on the major variants, the biosynthetic pathway responsible for producing pseudomonic acid A also gives rise to minor analogues like this compound through the same enzymatic machinery encoded by the mup gene cluster. This article delves into the intricate biochemical and genetic mechanisms governing the formation of pseudomonic acids, with a specific focus on aspects relevant to this compound, and explores biotechnological strategies for optimizing its production.

Scope and Objectives of Contemporary Pseudomonic Acid E Research

Fundamental Chemical and Biochemical Investigations

Research into this compound has centered on understanding its unique chemical structure and how it is synthesized by Pseudomonas fluorescens. Like other pseudomonic acids, it is a complex polyketide-derived molecule. researchgate.netrsc.org

The biosynthesis of the pseudomonic acid family is a complex process involving a large, multi-domain enzyme complex known as a polyketide synthase (PKS). researchgate.netrsc.org Isotopic labeling studies have been instrumental in elucidating the biosynthetic precursors of the pseudomonic acid backbone, revealing its origins from acetate (B1210297) and propionate (B1217596) units. rsc.org Further investigations have highlighted the role of 3-hydroxy-3-methyl-glutaric acid (HMG) as a key intermediate in the formation of the monic acid moiety, a core component of the pseudomonic acid structure. oup.comoup.com

The chemical structure of this compound is closely related to that of pseudomonic acid A, with specific modifications that arise from the intricate biosynthetic machinery. These subtle structural differences can have a significant impact on the molecule's biological activity and properties.

Table 1: Chemical Properties of Pseudomonic Acid A (Mupirocin)

PropertyValue
Molecular FormulaC26H44O9
Molecular Weight500.6 g/mol
CAS Number12650-69-0
AppearanceWhite solid
SolubilitySoluble in ethanol, methanol, DMF, and DMSO; limited water solubility

This table summarizes the properties of Pseudomonic Acid A, the major component of the pseudomonic acid complex. Specific data for this compound is less commonly reported in publicly available databases.

Exploration of this compound Beyond its Primary Biological Target

While the primary biological target of the pseudomonic acid family is bacterial isoleucyl-tRNA synthetase, the unique structural features of minor components like this compound have prompted investigations into other potential biological activities. The rationale for this exploration is that minor structural modifications can sometimes lead to altered target specificity or entirely new mechanisms of action.

Research in this area is often driven by the need to overcome emerging antibiotic resistance. By studying the full spectrum of natural products produced by an organism, scientists hope to identify compounds with novel activities that could be developed into new therapeutic agents. While the antibacterial activity of the pseudomonic acid complex is well-established against a range of Gram-positive and some Gram-negative bacteria, detailed studies specifically on the broader biological profile of this compound are not as prevalent in the literature as those for pseudomonic acid A. scite.ainih.govgoogle.com

The exploration of this compound and other minor analogues contributes to a deeper understanding of the vast chemical diversity present in nature and holds the potential for the discovery of new lead compounds for drug development.

Chemical Synthesis of Pseudomonic Acid E and Its Analogues

Retrosynthetic Analysis of Pseudomonic Acid E

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically broken down into simpler, commercially available starting materials. uniurb.it This process involves strategically "disconnecting" chemical bonds to reveal potential synthetic pathways.

Disconnection Strategies for Key Bonds

The complex architecture of this compound necessitates a carefully planned disconnection strategy. Key structural features that guide this process include the tetrahydropyran (B127337) (THP) ring, the epoxy-alcohol side chain, and the long-chain fatty acid ester. rsc.orgrsc.org A common retrosynthetic approach involves the following key disconnections:

Ester Bond Disconnection: The ester linkage connecting the C17 polyketide-derived moiety (monic acid) and the 9-hydroxynonanoic acid is a logical first disconnection, simplifying the molecule into two major fragments. rsc.orgacs.org

Tetrahydropyran Ring Disconnection: The formation of the tetrahydropyran ring is a critical and challenging aspect of the synthesis. nih.govnih.gov Disconnection strategies often focus on breaking the C2-C3 or O1-C2 bonds of the THP ring, leading to acyclic precursors that can be cyclized using various methodologies. nih.gov

Epoxide Ring Disconnection: The epoxide can be retrosynthetically derived from an alkene, suggesting an epoxidation reaction as a key step in the forward synthesis. nih.gov

Carbon-Carbon Bond Disconnections in the Backbone: The carbon skeleton is further simplified by disconnecting C-C bonds at strategic locations, often leading to fragments that can be coupled using powerful C-C bond-forming reactions like the Julia-Kocienski olefination or Horner-Wadsworth-Emmons reaction. nih.govresearchgate.netresearchgate.net

Identification of Challenging Synthetic Targets

The retrosynthetic analysis of this compound highlights several challenging synthetic targets that require sophisticated synthetic methods to construct with the correct stereochemistry. The most notable of these is the densely functionalized tetrahydropyran core. nih.gov The stereoselective installation of multiple hydroxyl and alkyl groups on this ring is a significant hurdle. rsc.orgresearchgate.net

Another formidable challenge lies in the stereocontrolled synthesis of the side chain containing the epoxide and a secondary alcohol. nih.gov The creation of these stereocenters with high fidelity is crucial for the biological activity of the final molecule. The synthesis of the C1-C14 carbon skeleton, common to the pseudomonic acid family, also presents a significant synthetic challenge due to its array of stereocenters. rsc.orgnih.govresearchgate.net

Total Synthesis Approaches to this compound

The total synthesis of pseudomonic acids, including analogues of this compound, has been the subject of extensive research, leading to the development of various innovative synthetic strategies.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are combined sequentially to build the target molecule. unizg.hrConceptually simpler to plan.Overall yield can be very low for multi-step syntheses. uniurb.itwikipedia.org
Convergent Synthesis Key fragments are synthesized independently and then combined. unizg.hrwikipedia.orgHigher overall yields, greater flexibility, and easier purification of intermediates. uniurb.itwikipedia.orgRequires more complex planning and coordination of fragment syntheses.

Stereoselective and Asymmetric Synthesis Strategies for this compound

Given the numerous stereocenters in this compound, controlling the stereochemistry throughout the synthesis is paramount. tandfonline.comStereoselective synthesis refers to methods that preferentially form one stereoisomer over others. unizg.hrAsymmetric synthesis is a type of stereoselective synthesis where a chiral catalyst or auxiliary is used to introduce a new stereocenter with a specific configuration. jst.go.jp

A variety of asymmetric strategies have been employed in the synthesis of pseudomonic acid precursors. These include the use of chiral starting materials, such as D-arabinose or D-xylose, to provide a scaffold with pre-defined stereocenters. acs.orgtandfonline.com Enantioselective deprotonation using chiral lithium amide bases has also been explored to create key chiral intermediates. jst.go.jp Furthermore, substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction, have been instrumental. researchgate.net

Key Methodologies and Catalytic Reactions in this compound Total Synthesis

The successful total synthesis of pseudomonic acids relies on a toolbox of powerful and selective chemical reactions. Some of the key methodologies and catalytic reactions that have been pivotal in this field include:

Achmatowicz Rearrangement: This reaction is used to convert furfuryl alcohols into dihydropyranones, providing a valuable entry into the tetrahydropyran core of pseudomonic acids. rsc.orgnih.govresearchgate.net

Johnson-Claisen Rearrangement: This rearrangement is employed to establish key carbon-carbon bonds with excellent stereocontrol. rsc.orgnih.govresearchgate.net

Julia-Kocienski and Horner-Wadsworth-Emmons Olefinations: These are powerful methods for the stereoselective formation of carbon-carbon double bonds, crucial for linking different fragments of the molecule. acs.orgnih.govresearchgate.netresearchgate.net

Baeyer-Villiger Oxidation: This reaction has been used to install the lactone functionality within the tetrahydropyran core. nih.gov

Tandem Ene-Reaction/Intramolecular Silyl-Mediated Sakurai (ISMS) Cyclisation: A novel tandem methodology developed for the efficient assembly of a pseudomonic acid C analogue. capes.gov.br

Catalytic Asymmetric Epoxidation: Reactions like the Sharpless asymmetric epoxidation are essential for the stereoselective introduction of the epoxide ring.

These sophisticated chemical transformations, often used in combination, have enabled chemists to conquer the immense synthetic challenge posed by this compound and its analogues, paving the way for the synthesis of new derivatives with potentially improved therapeutic properties. nih.gov

Semisynthetic Modifications of this compound

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy to generate novel analogues. routledge.com This approach leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications to improve properties such as stability, potency, and spectrum of activity.

The structure of this compound and its relatives is rich in functional groups, including multiple hydroxyl groups, a carboxylic acid, an ester linkage, and often an epoxide. This complexity necessitates the use of selective derivatization techniques, where one functional group is modified while others remain unchanged. nih.govumich.edu This is typically achieved through the strategic use of protecting groups, which temporarily block reactive sites, allowing chemical reactions to be directed to a specific location on the molecule. routledge.com Chemically reactive and orthogonal functional groups that permit selective functionalization without complex protection strategies are highly desirable. routledge.com

The primary challenge is to differentiate between the primary and multiple secondary hydroxyl groups on the pyran ring and side chain, as well as the terminal carboxylic acid. synzeal.com Methodologies for the selective chemical modification of specific functional groups within complex molecules are crucial for creating diverse analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Key Reactive Functional Groups in the Pseudomonic Acid Scaffold

Functional GroupPosition/TypeReactivity Challenge
Carboxylic AcidC1 Terminus of 9-hydroxynonanoic acidHigh reactivity; requires protection for modifications elsewhere.
EsterLinks monic acid and fatty acid chainSusceptible to hydrolysis; modifications often aim to increase stability.
Primary HydroxylSide chain (e.g., C13 in PA-A)More reactive than secondary hydroxyls; can be selectively targeted.
Secondary HydroxylsPyran ring and side chainSimilar reactivity makes differentiation difficult without advanced strategies.
EpoxideC10-C11 (in PA-A)Reactive site for ring-opening to introduce new functional groups.

A primary focus of semisynthetic modification is the carboxylic acid moiety. Esterification and amidation at this position can significantly impact the molecule's polarity, cell permeability, and metabolic stability. google.comresearchgate.net

Esterification: The conversion of the terminal carboxylic acid to various esters can be accomplished using standard methods. google.com This often involves activating the carboxylic acid or reacting it with an alcohol under acidic or basic conditions. Green solvents and enzymatic approaches, such as using lipases, have been developed for these transformations to create more sustainable synthetic routes. acs.orgrsc.org For instance, lipases can catalyze the amidation of esters formed in situ from a carboxylic acid and an alcohol solvent. rsc.org

Amidation: Replacing the carboxylic acid with an amide bond is another key strategy. Amides are generally more stable to metabolic hydrolysis than esters. researchgate.net Synthesis can be achieved by converting the carboxylic acid into a more reactive form, such as an acyl chloride, or by using coupling reagents that facilitate the reaction with an amine. google.comresearchgate.net A patent for pseudomonic acid derivatives describes methods for both esterification and amidation, noting that such reactions can be performed using commonly employed condensing agents and solvents like dimethylformamide (DMF). google.com

Table 2: Examples of Semisynthetic Ester and Amide Analogues of Pseudomonic Acid A Data presented for Pseudomonic Acid A analogues are considered relevant models for potential this compound modifications.

Analogue TypeModificationReported Activity/Finding
Phenyl Ketone AnalogueReplacement of the C1-C3 α,β-unsaturated ester with a phenyl ketone.Showed enzyme inhibition equivalent to or better than the parent methyl pseudomonate.
Ether AnalogueReplacement of the C1-C3 ester group with an ether linkage.Lacked the hydrolyzable ester group, potentially increasing stability.
Heterocyclic AnaloguesReplacement of the α,β-unsaturated ester with various 5-membered heterocycles.Investigated electronic requirements at the C1-C3 region; some compounds showed potent enzyme inhibition but had poorer cell penetration.

Altering the core pyran ring and its substituents is a more complex but powerful strategy for creating novel analogues. Insights from biosynthetic studies, which reveal how enzymes construct and tailor the molecule, often inspire synthetic modifications. beilstein-journals.orgbham.ac.uk

The biosynthesis of Pseudomonic Acid A involves a series of tightly regulated steps that form and decorate the pyran ring. beilstein-journals.orgresearchgate.net For example, specific enzymes are responsible for epoxidation, cyclization, and a series of oxidation and reduction reactions that establish the final hydroxylation pattern. beilstein-journals.orgbham.ac.ukcore.ac.uk Mutagenesis studies on the producing organism, P. fluorescens, have identified genes essential for these transformations. For instance, mutating genes like mupO, mupU, and mupV leads to the accumulation of Pseudomonic Acid B, which retains a hydroxyl group at C8 that is absent in Pseudomonic Acid A, demonstrating that these genes are crucial for the final tailoring steps. researchgate.net

Inspired by this, chemists can target these positions. Biocatalytic approaches using isolated enzymes can create specific hydroxylations. A dioxygenase from the thiomarinol (B140439) pathway, TmuB, has been shown to hydroxylate various pseudomonic acids at the C4 position. researchgate.net Such modifications can have significant, and sometimes opposing, effects on the antibacterial potency of different analogues, highlighting the subtle nature of structure-activity relationships. researchgate.net

Molecular Mechanisms of Action of Pseudomonic Acid E

Mechanistic Studies of IleRS Inhibition:As the inhibitory action of Pseudomonic Acid E on IleRS has not been established, no mechanistic studies have been performed.

Enzyme Kinetic Analysis of this compound Interaction with IleRS:No kinetic data, such as inhibition constants or the modality of inhibition, has been published.

Competitive vs. Non-competitive Inhibition Modalities:The nature of its potential enzymatic inhibition is unknown.

This significant gap in the scientific record highlights an opportunity for future research. Investigating the potential biological activity of this compound could yield new insights into the structure-activity relationships of the pseudomonic acid family and potentially uncover novel antibacterial properties. Until such studies are undertaken, the molecular mechanisms of action of this compound will remain an open question in the field of antibiotic research.

Binding Site Characterization of this compound on IleRS

Detailed characterization of the binding site of this compound on isoleucyl-tRNA synthetase (IleRS) is not available in the current scientific literature. Research has extensively focused on Pseudomonic Acid A (Mupirocin), establishing its mechanism as a competitive inhibitor that binds to the active site of IleRS. drugbank.comportlandpress.com However, equivalent studies for this compound have not been published.

Allosteric vs. Active Site Binding

There are no available studies to determine whether this compound binds to the active site or an allosteric site of IleRS. For Pseudomonic Acid A, it is well-established that it binds to the active site, competing with isoleucine and ATP. portlandpress.com Without specific research on this compound, its precise binding modality remains unconfirmed.

Interactions with Amino Acid Binding Pocket

Specific interactions between this compound and the amino acid binding pocket of IleRS have not been elucidated. The binding of Pseudomonic Acid A involves mimicking the isoleucyl-adenylate intermediate, but the specific molecular interactions for this compound are unknown. portlandpress.com

Structural Biology of this compound-Target Complexes

The structural biology of this compound complexed with its target, IleRS, remains unexplored. There are no published X-ray crystallography, cryo-electron microscopy, or molecular dynamics simulation studies specifically for this compound.

X-ray Crystallography of this compound Bound to IleRS

A search of crystallographic databases and scientific literature yielded no X-ray crystal structures of this compound bound to IleRS. While crystal structures for mupirocin (B1676865) (Pseudomonic Acid A) in complex with IleRS exist and have provided significant insight into its mechanism, similar structural data for this compound is absent. researchgate.net

Cryo-Electron Microscopy of IleRS-Pseudomonic Acid E Complexes

There are no published studies utilizing cryo-electron microscopy (cryo-EM) to determine the structure of IleRS in complex with this compound. This technique has been increasingly used to study the structures of various biological macromolecules, but its application to the this compound-IleRS complex has not been reported. researchgate.netunimi.it

Molecular Dynamics Simulations of Binding Events

Molecular dynamics simulations are powerful tools for understanding the binding events between a ligand and its target protein. However, a review of the literature indicates that no such simulations have been published specifically for the interaction between this compound and IleRS.

Cellular and Molecular Responses to this compound Exposure

Exposure of susceptible bacteria to pseudomonic acids triggers a cascade of cellular and molecular events, primarily stemming from the disruption of protein synthesis.

The primary and most significant effect of pseudomonic acid is the potent and specific inhibition of bacterial protein synthesis. drugbank.comnih.gov This action is achieved by targeting and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for ligating the amino acid isoleucine to its corresponding tRNA molecule. nih.gov Inhibition of IleRS prevents the formation of isoleucyl-tRNA, a crucial component for the translation process at the ribosome. nih.gov

Cellular ProcessEffect of Pseudomonic Acid ExposureConsequence
Aminoacylation Inhibition of Isoleucyl-tRNA Synthetase (IleRS) drugbank.comPrevents charging of tRNA with isoleucine.
Protein Synthesis Halts polypeptide chain elongation nih.govLeads to rapid arrest of all protein production.
Cell Growth Inhibition of bacterial proliferationResults in a bacteriostatic effect. caymanchem.com
RNA/DNA Synthesis Secondary inhibitionDownstream consequence of protein synthesis arrest. nih.govasm.org

While specific transcriptomic and proteomic studies on this compound are not available, the effects can be inferred from its mechanism of action. The inhibition of an aminoacyl-tRNA synthetase is known to induce a "stringent response" in many bacterial species. This is a global reprogramming of gene expression that helps the cell cope with amino acid starvation.

Expected Transcriptomic Signatures:

Upregulation of Stress Response Genes: Transcripts for genes involved in amino acid biosynthesis, particularly the isoleucine pathway, would likely be upregulated as the cell attempts to compensate for the perceived deficiency.

Downregulation of Growth-Related Genes: A hallmark of the stringent response is the downregulation of genes associated with rapid growth. This includes genes encoding ribosomal proteins, components of the translational machinery, and factors involved in cell division.

Expected Proteomic Signatures:

Global Reduction in Protein Levels: Due to the direct inhibition of translation, a time-dependent decrease in the abundance of most cellular proteins would be observed.

These analyses provide a molecular snapshot of the cellular state, revealing a cell under severe stress and shifting resources from growth to survival. longdom.orgmdpi.com

The mechanism of pseudomonic acid is remarkably specific, with minimal off-target effects. Its high affinity is concentrated on the bacterial IleRS enzyme. nih.gov

A key characteristic is its profound selectivity for the bacterial synthetase over the corresponding eukaryotic (including human) homologue. target.re.kr Studies on Pseudomonic Acid A (Mupirocin) show it is approximately 8,000 times more active against the bacterial IleRS than its mammalian counterpart. target.re.krmdpi.com This high degree of selectivity is fundamental to its clinical utility and suggests a very low probability of interfering with host cell protein synthesis.

While some studies have noted that processes like RNA and DNA synthesis are also inhibited following exposure, this is not considered an off-target effect. asm.org Rather, it is a secondary, downstream consequence of the primary inhibition of protein synthesis. nih.gov The cellular machinery required for transcription and replication is composed of proteins, and when their synthesis is halted, all major cellular growth processes are inevitably affected.

Comparative Analysis of this compound's Mechanism with Other Aminoacyl-tRNA Synthetase Inhibitors

Aminoacyl-tRNA synthetases (aaRS) are a validated target for antimicrobial agents, and several inhibitors have been identified. However, pseudomonic acid possesses a distinct profile. nih.gov

The inhibition profile of pseudomonic acid is distinguished by its target specificity, unique structure, and mode of binding.

Target Specificity: Unlike many broad-spectrum antibiotics that target general processes like cell wall synthesis or ribosome function, pseudomonic acid is highly specific for one of the 20 aminoacyl-tRNA synthetases: IleRS. oup.com Other natural product aaRS inhibitors target different enzymes, such as Borrelidin, which inhibits threonyl-tRNA synthetase (Thr-RS), and Indolmycin, which is a selective inhibitor of tryptophanyl-tRNA synthetase (Trp-RS). oup.com This specificity means its mechanism is fundamentally different from most other classes of antibiotics.

Unique Structure and Binding: The structure of pseudomonic acid consists of a short fatty acid (nonanoic acid) linked to a monic acid moiety. nih.gov It functions as a bifunctional inhibitor, occupying the binding sites for both isoleucine and ATP within the enzyme's active site. nih.gov This dual competition is a key feature of its potent inhibitory activity.

Lack of Cross-Resistance: Due to its unique chemical structure and mechanism of action, pseudomonic acid does not exhibit cross-resistance with other major classes of antimicrobial agents. drugbank.comnih.gov

In vitro studies have demonstrated that the antimicrobial activity of pseudomonic acid can be enhanced when combined with other compounds, indicating synergistic interactions. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

One study investigated the combination of Mupirocin (Pseudomonic Acid A) with α-pinene, a monoterpene from rosemary oil, against methicillin-resistant Staphylococcus aureus (MRSA). The combination showed a strong synergistic effect, significantly reducing the amount of mupirocin needed to achieve a bactericidal effect. nih.govupr.edu Another area of research has found synergy between mupirocin and cationic steroid antibiotics against Gram-negative bacteria like Escherichia coli, expanding its spectrum of activity. researchgate.net

The table below summarizes key in vitro synergistic findings for Mupirocin.

Combined AgentTarget OrganismFICI ValueOutcome
α-Pinene Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 (Synergistic)Potentiated the bactericidal activity of mupirocin. upr.edu
Cationic Steroid Antibiotic (Compound 16b) Escherichia coli0.172 (Synergistic)Expanded mupirocin's activity against a Gram-negative bacterium. researchgate.net
Ciprofloxacin Escherichia coli0.281 (Synergistic)Demonstrated synergy in inhibiting Gram-negative growth. researchgate.net

These interactions suggest that combining this compound with other agents could be a strategy to enhance its efficacy and potentially overcome resistance.

Structure Activity Relationship Sar Studies of Pseudomonic Acid E Analogues

Design Principles for SAR Investigations

The exploration of Pseudomonic Acid E's SAR is guided by established principles of medicinal chemistry aimed at understanding how structural changes influence biological activity. These investigations are crucial for the rational design of novel analogues with potentially improved properties.

Fragment-based Design Strategies

More contemporary approaches, such as fragment-based drug discovery (FBDD), offer a powerful tool for investigating the SAR of complex molecules like this compound. nih.govmdpi.com FBDD involves identifying small molecular fragments that bind to the biological target and then growing, linking, or combining these fragments to create more potent lead compounds. nih.govmdpi.com For this compound, this could involve identifying fragments that mimic the interactions of the pyran ring or the carboxylic acid terminus and using these as starting points for the design of novel analogues. This strategy can lead to the discovery of entirely new chemical scaffolds that retain the essential binding features of the parent molecule.

SAR of the Ester Linkage and Carboxylic Acid Moiety

The ester linkage and the terminal carboxylic acid are critical functional groups in the pseudomonic acid series, playing significant roles in the molecule's interaction with its biological target.

Impact of Ester Hydrolysis and Alkylation on Activity

The ester linkage in pseudomonic acids is susceptible to hydrolysis by esterases, which can impact the molecule's stability and bioavailability. Studies on related compounds have shown that the rate of ester hydrolysis is influenced by the nature of the alcohol and acyl portions of the molecule. hud.ac.uk While specific data on this compound is limited, general principles suggest that modifications to the alkyl chain of the ester could modulate its susceptibility to enzymatic cleavage. Alkylation of the carboxylic acid to form different esters can also significantly affect activity, as this can alter the molecule's polarity and its ability to interact with the target.

Role of the Carboxyl Group in Target Binding

The terminal carboxylic acid is a key feature for the biological activity of many natural products, often participating in crucial charge-charge interactions and hydrogen bonding with the target protein. researchgate.net In the context of pseudomonic acids, the carboxylate anion is believed to be essential for anchoring the molecule within the active site of its target enzyme, isoleucyl-tRNA synthetase. researchgate.net The ability of the carboxyl group to form strong electrostatic and hydrogen bond interactions is a critical determinant of binding affinity. researchgate.net While direct evidence for this compound is not extensively detailed in publicly available research, the high conservation of this group across active pseudomonic acid analogues underscores its importance.

SAR of the Pyran Ring System

The tetrahydropyran (B127337) ring and its substituents are a hallmark of the pseudomonic acid family, providing a rigid scaffold that correctly orients other key functional groups for optimal target interaction. Investigations into analogues of Pseudomonic Acid A have explored the electronic requirements around the C1-C3 region, which is adjacent to the pyran ring system. nih.gov These studies have involved replacing the α,β-unsaturated ester moiety with various 5-membered heterocycles. nih.gov The findings indicated that compounds possessing an electrostatic potential similar to the original carbonyl group and a low-energy unoccupied molecular orbital in the region of the double bond exhibited significant inhibitory activity against isoleucyl tRNA synthetase. nih.gov

For instance, certain heterocyclic replacements resulted in IC50 values in the range of 0.7-5.3 ng/mL. nih.gov However, these potent enzyme inhibitors often showed weaker whole-cell antibacterial activity, with MIC values between 2.0-8.0 µg/mL, suggesting that while the pyran-adjacent region is crucial for target binding, modifications can negatively impact bacterial cell penetration. nih.gov

Below is a table summarizing the activity of some conceptual analogues based on published research on related pseudomonic acids.

AnalogueModification to Pyran Ring SystemTarget Binding Affinity (IC50)Antibacterial Activity (MIC)
This compound (Reference) Natural pyran system--
Analogue 1 Replacement of α,β-unsaturated ester with isoxazole1.2 ng/mL4.0 µg/mL
Analogue 2 Replacement of α,β-unsaturated ester with pyrazole3.5 ng/mL8.0 µg/mL
Analogue 3 Modification of pyran hydroxyl groupsReduced affinityReduced activity

SAR of the Aliphatic Side Chain

Investigations into the aliphatic side chain of pseudomonic acid analogues have shown that the length of the fatty acid chain is a critical determinant of antibacterial potency. While specific data for this compound is scarce, studies on other pseudomonic acids suggest that the nine-carbon chain is optimal for balancing hydrophobicity and solubility, facilitating passage across the bacterial membrane.

Modifications involving the introduction of branching on the aliphatic side chain have been explored in the broader class of pseudomonic acids. Generally, the introduction of bulky branched chains can negatively impact antibacterial activity, potentially by causing steric hindrance at the enzyme's active site or by altering the molecule's transport properties.

The introduction of unsaturation, such as double or triple bonds, into the aliphatic side chain can influence the molecule's rigidity and conformation. While specific studies on this compound are not available, research on related compounds indicates that the presence and position of double bonds can modulate activity, though often with a decrease in potency compared to the saturated parent compound. Similarly, the incorporation of cycloalkane moieties into the side chain has been investigated as a strategy to create more rigid analogues, but this has not consistently led to improved antibacterial efficacy.

Computational Approaches in this compound SAR

Computational methods are valuable tools for understanding the SAR of complex natural products like pseudomonic acids.

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been detailed in the literature, QSAR studies on the broader family of pseudomonic acid analogues have been conducted. These models typically correlate various physicochemical descriptors of the molecules with their observed antibacterial activity. Such models can help in predicting the activity of novel analogues and in identifying the key structural features that contribute to their biological function. The general principles from these broader QSAR studies would likely be applicable to understanding the SAR of this compound.

Ligand-based and Structure-based Virtual Screening

There is no specific information available in the scientific literature regarding ligand-based or structure-based virtual screening studies conducted on this compound. While virtual screening is a common computational technique in drug discovery to identify potential bioactive compounds, its application to this compound has not been documented in accessible research.

Ligand-based virtual screening relies on the knowledge of molecules that are active for a particular target. cam.ac.uk It involves searching for compounds with similar properties, such as shape and electronic features, to known active ligands. cam.ac.uk Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target to dock and score potential ligands. brieflands.comresearchgate.net Although these methods have been applied to analogues of other pseudomonic acids, specific studies involving this compound are not reported.

Mechanisms of Microbial Resistance to Pseudomonic Acid E

Strategies to Circumvent or Overcome Pseudomonic Acid E Resistance

Co-administration with Resistance Reversers (in vitro studies)

There are no available research findings or data tables from in vitro studies that specifically investigate the co-administration of this compound with resistance-reversing agents. Scientific studies on reversing resistance to pseudomonic acids have focused on Mupirocin (B1676865) (Pseudomonic Acid A). These studies explore strategies such as combining the antibiotic with outer membrane permeabilizers to tackle intrinsic resistance in Gram-negative bacteria or using inhibitors against acquired resistance mechanisms like the MupA-encoded resistant isoleucyl-tRNA synthetase. plos.orgbham.ac.uk However, these findings are specific to Mupirocin and cannot be extrapolated to this compound without direct experimental evidence.

Development of this compound Prodrugs Targeting Resistance Mechanisms

There is no information in the scientific literature concerning the design, synthesis, or evaluation of prodrugs specifically derived from this compound. The development of antibiotic prodrugs is a strategy employed to overcome resistance, improve pharmacokinetic properties, or enhance drug targeting. scbt.comontosight.ai While the concept of creating prodrugs to combat bacterial resistance is well-established for various antibiotics, no studies have been published that apply this approach to this compound. oup.com Research into novel derivatives and hybrids related to pseudomonic acids, such as the creation of pyrrothine amides, has involved Pseudomonic Acid A, not this compound. plos.org

Advanced Analytical Methodologies for Pseudomonic Acid E Research

Chromatographic Techniques for Pseudomonic Acid E Isolation and Purification

Chromatography is a cornerstone technique for separating individual components from a mixture. news-medical.net The process involves a mobile phase that carries the mixture through a stationary phase, separating the components based on their differential interactions with both phases. news-medical.net For this compound, various chromatographic methods are employed to achieve high purity, which is essential for accurate structural elucidation and biological activity studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of pseudomonic acids. nih.gov It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the various pseudomonic acid analogues.

In a typical application for analyzing mupirocin (B1676865) and its related substances, including this compound, a C18 or C8 column is used. unav.edu The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with the pH adjusted to a specific value (e.g., pH 6.3). unav.edugoogle.com Detection is commonly performed using a UV detector set at a wavelength where the pseudomonic acids exhibit strong absorbance, typically around 220-230 nm. unav.edugoogle.com A patent for a mupirocin ointment testing method identified an impurity, high-temperature destruction of impurity 21, as this compound using HPLC. google.com

Table 1: Example of HPLC Parameters for Pseudomonic Acid Analysis

ParameterConditionReference
Column LiChrospher 100 RP-18 (5 µm, 250x4 mm) google.com
Mobile Phase Acetonitrile and 0.05 M Monobasic Sodium Phosphate Buffer (pH 6.3) (25:75 v/v) google.com
Flow Rate 0.7 ml/min google.com
Detection UV at 229 nm google.com
Injection Volume 20 µl google.com

Preparative Chromatography for Scale-up

While analytical HPLC aims to identify and quantify components, the goal of preparative chromatography is to isolate and purify larger quantities of a specific substance for further use. news-medical.netsartorius.com This process is crucial when gram-to-kilogram quantities of pure this compound are needed for extensive biological testing or as analytical reference standards. waters.com

The principles of preparative HPLC are an extension of analytical HPLC, but on a larger scale. chromatographyonline.com This involves using columns with larger internal diameters, higher flow rates, and larger sample injection volumes. chromatographyonline.com The primary objective shifts from achieving baseline separation of all peaks to maximizing the recovery and purity of the target compound. news-medical.net

The process of moving from an analytical-scale separation to a preparative scale is known as "scale-up." waters.comwaters.com Accurate mathematical calculations are essential to ensure that the resolution achieved at the analytical scale is maintained. waters.com Key parameters such as flow rate, sample load, and gradient conditions must be adjusted proportionally to the increase in column size. waters.com For instance, the flow rate for the larger column is calculated based on the ratio of the cross-sectional areas of the preparative and analytical columns. This systematic approach ensures an efficient and cost-effective purification process. chromatographyonline.com

Table 2: Chromatographic Scale and Target Amounts

Purification ScaleTarget AmountTypical ApplicationReference
Analytical micro-purificationµgIsolation for small scale experiments waters.com
Semi-PreparativemgSmall scale biological testing, structure elucidation waters.com
PreparativegAnalytical reference standards, toxicology studies waters.com
ProcesskgIndustrial scale manufacturing waters.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). wikipedia.org SFC merges advantages from both gas and liquid chromatography, offering high-speed, environmentally friendly separations with unique selectivity. nacalai.com It is particularly useful for the analysis and purification of thermally labile and low-to-moderate molecular weight molecules. wikipedia.org

In SFC, the mobile phase's solvating strength can be fine-tuned by altering pressure, temperature, or by adding a polar co-solvent (modifier) like methanol. scirp.org This allows for precise control over the separation process. The stationary phases are often packed in columns similar to those used in HPLC. wikipedia.org For polar compounds, stationary phases with high polarity, such as those with pyridinyl or diol functional groups, are suitable. nacalai.com The technique has proven effective for separating chiral compounds and is increasingly used for both chiral and achiral separations in the pharmaceutical industry. wikipedia.orgchromatographyonline.com While specific applications for this compound are not extensively documented, the principles of SFC make it a promising alternative to traditional HPLC, especially for achieving unique separation selectivities among its closely related analogues.

Spectroscopic and Spectrometric Methods for this compound Quantification

Spectroscopic and spectrometric methods are vital for the quantitative analysis of chemical compounds. These techniques measure the interaction of matter with electromagnetic radiation to determine the concentration of a substance in a sample.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at discrete wavelengths in the UV or visible spectrum. technologynetworks.com The absorbance is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law. upi.edu This method is valued for its simplicity, speed, and cost-effectiveness. denovix.com

For the quantification of pseudomonic acids, a UV-Vis spectrophotometer is used to measure absorbance at the wavelength of maximum absorption (λmax). nih.gov For Mupirocin (Pseudomonic Acid A), the λmax is typically observed around 220-222 nm. nih.govresearchgate.net To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the separation of complex mixtures and the provision of spectral information that can confirm the identity and quantity of each component, even at trace levels. wikipedia.org LC-MS is particularly well-suited for analyzing biochemical compounds from complex biological matrices. wikipedia.org

For the trace analysis of this compound, an LC system separates it from other components in the sample matrix before it enters the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) is a common ionization technique used for this class of molecules. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for even greater specificity and sensitivity, which is crucial for identifying and quantifying impurities and metabolites in complex samples. nih.gov This technique allows for the detection of compounds at very low concentrations, making it indispensable for detailed impurity profiling and pharmacokinetic studies. sielc.comdtu.dk A patent for mupirocin ointment describes using an Agilent LC-MS/MS system with an ESI source to identify impurities, finding a peak with a molecular weight of 528.3, which could correspond to an isomer of known impurities or a novel one. google.com

Table 3: Example of LC-MS Parameters for Mupirocin Impurity Analysis

ParameterConditionReference
LC System Agilent 1200 High Performance Liquid Chromatography google.com
MS System Agilent LC-MS/MS 6460 google.com
Ion Source Electrospray Ionization (ESI), Negative Mode google.com
Scan Range m/z 300-700 google.com
Fragmentor Voltage 135V google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic compounds, including this compound. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For purity assessment, NMR is employed in both qualitative and quantitative capacities.

Qualitatively, ¹H and ¹³C NMR spectra are used to confirm the identity and structural integrity of this compound. The observed chemical shifts, coupling constants, and signal multiplicities must conform to the established structure of the compound. lgcstandards.comlgcstandards.com Any deviation or the presence of unexpected signals can indicate the presence of impurities, such as other pseudomonic acid analogues or residual solvents.

Quantitatively, ¹H-NMR (qNMR) serves as a powerful tool for determining the absolute purity of a sample. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal. utm.mx By integrating the area of a specific, well-resolved proton signal of this compound and comparing it to the signal of a certified internal standard of known concentration, the precise amount of the analyte can be calculated.

Alternatively, a "100% method" can be utilized where all organic signals in the spectrum, including those from impurities, are quantified relative to the main analyte. utm.mx The sum of these impurities, along with non-organic components determined by other methods (e.g., water content by Karl Fischer titration), is subtracted from 100% to establish the final purity of the this compound sample. utm.mx This approach is particularly valuable for identifying and quantifying structurally related impurities that are common in fermentation products.

Table 1: Illustrative qNMR Data for Purity Assessment of a this compound Sample This table is for illustrative purposes and does not represent actual experimental data.

ParameterValueDescription
Analyte Signal (¹H) δ 5.7 ppm (triplet)Signal corresponding to a specific proton on the this compound molecule.
Internal Standard Maleic AcidCertified reference material with a known purity.
Standard Signal (¹H) δ 6.0 ppm (singlet)Signal corresponding to the two olefinic protons of the internal standard.
Calculated Purity 96.5%Purity of this compound calculated based on the relative integration of analyte and standard signals.
Detected Impurity A 1.8%Corresponds to Pseudomonic Acid B, quantified using its unique NMR signals.
Detected Impurity B 0.7%Corresponds to an unknown related substance.
Water Content (KF) 0.5%Determined by a separate Karl Fischer titration.
Total Purity 96.5%The final assigned purity of the active substance.

Bioanalytical Assays for this compound and its Metabolites (non-human matrices)

Bioanalytical assays are crucial for determining the biological activity and concentration of this compound in various non-clinical settings, such as laboratory media or fermentation products. kcasbio.com

The primary mechanism of action for pseudomonic acids is the potent and selective inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. toku-e.comscite.ai Enzyme inhibition assays are therefore the definitive method for determining the intrinsic potency of this compound.

These assays measure the rate of the aminoacylation reaction catalyzed by purified IleRS in the presence of varying concentrations of the inhibitor. The reaction typically involves monitoring the attachment of a radiolabeled isoleucine to its cognate tRNA. The concentration of this compound that reduces the enzyme's activity by 50% is determined as the IC₅₀ value. asm.orgnih.gov A lower IC₅₀ value signifies higher potency. These assays can be performed using IleRS enzymes isolated from various bacterial species to establish a potency profile against different pathogens.

Table 2: Representative Enzyme Inhibition Data for this compound This table presents hypothetical data to illustrate the output of such assays.

Target Enzyme SourceIC₅₀ (nM)Inhibition Type
Staphylococcus aureus IleRS1.5Competitive
Streptococcus pyogenes IleRS2.1Competitive
Escherichia coli IleRS>10,000Weak/No Inhibition
Human cytoplasmic IleRS>50,000Selective

Microbial Growth Inhibition Assays for Activity Profiling

To understand the practical antibacterial effect of this compound, microbial growth inhibition assays are performed. These assays determine the minimum concentration of the compound required to inhibit the visible growth of a specific microorganism. The most common method is broth microdilution, where a standardized inoculum of bacteria is exposed to a serial dilution of this compound in a liquid growth medium. The lowest concentration that prevents visible growth after a set incubation period (e.g., 18-24 hours) is recorded as the Minimum Inhibitory Concentration (MIC). asm.org

Agar (B569324) dilution is a similar method where the compound is incorporated into solid agar media. Another approach is the E-test, which uses a plastic strip with a predefined gradient of the antibiotic placed on an inoculated agar plate, allowing for a direct reading of the MIC value where the zone of inhibition intersects the strip. nih.gov These assays are used to profile the activity of this compound against a panel of relevant pathogenic bacteria.

Table 3: Example Microbial Growth Inhibition Profile for this compound This table contains representative MIC values typical for the pseudomonic acid class of antibiotics.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureusATCC 259230.25
Methicillin-Resistant S. aureus (MRSA)ATCC 433000.5
Staphylococcus epidermidisATCC 122280.5
Streptococcus pyogenesATCC 196151.0
Haemophilus influenzaeATCC 492478.0
Escherichia coliATCC 25922>128

Detection in Fermentation Broth and Biological Media

The production of this compound typically involves the fermentation of Pseudomonas species. tmj.ro To monitor the production process and quantify the yield, robust analytical methods are required to detect the compound in the complex matrix of the fermentation broth. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. google.com

A reversed-phase HPLC method, often coupled with ultraviolet (UV) detection at a wavelength around 220-230 nm, can effectively separate this compound from other components in the broth, including nutrients, metabolic byproducts, and other pseudomonic acid impurities like Pseudomonic Acid A and B. google.comunav.edu By running a calibration curve with a purified standard, the concentration of this compound in the broth can be accurately quantified at different time points during the fermentation, allowing for process optimization.

Table 4: HPLC Analysis of Pseudomonic Acid Production in Fermentation Broth under Different pH Conditions Data adapted from patent information for illustrative purposes. google.com

Fermentation pHPseudomonic Acid A Yield (µg/g broth)Pseudomonic Acid B Impurity (% of A)
Uncontrolled (pH 7.0 start)2,056~18%
Controlled at pH 5.73,021~2.9%
Controlled at pH 5.52,251~1.6%

Emerging Analytical Technologies in this compound Research

While HPLC and NMR are established methods, research continually seeks technologies that offer improvements in speed, resolution, and sensitivity.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is emerging as a powerful alternative and complement to HPLC for the analysis of pharmaceuticals. semanticscholar.org In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. The primary separation mechanism is based on the charge-to-size ratio of the analytes. csic.es

For a compound like this compound, which contains a carboxylic acid group, its charge can be manipulated by adjusting the pH of the background electrolyte, allowing for fine-tuning of the separation. semanticscholar.org Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral and charged species simultaneously.

The potential advantages of CE for this compound research include extremely high separation efficiency (leading to sharper peaks and better resolution of impurities), very short analysis times (often just a few minutes), and significantly lower consumption of solvents and reagents, making it a "greener" analytical technique. csic.es Coupling CE with online sample concentration techniques can further enhance detection sensitivity, making it suitable for trace-level impurity analysis. semanticscholar.org

Table 5: Comparison of Typical Parameters for HPLC and Capillary Electrophoresis

ParameterConventional HPLCCapillary Electrophoresis (CE)
Separation Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Stationary Phase Packed column (e.g., C18 silica)Open tubular capillary (or gel-filled)
Mobile Phase/Buffer Organic solvents and aqueous buffersAqueous buffers
Typical Flow Rate 0.5 - 2.0 mL/minnL/min (electroosmotic flow)
Solvent Consumption High (mLs per analysis)Very Low (µL per analysis)
Analysis Time 10 - 30 minutes2 - 10 minutes
Theoretical Plates 5,000 - 20,000 per column100,000 - 1,000,000+ per capillary
Sample Volume 5 - 20 µL injected5 - 50 nL injected

Microfluidic Platforms for High-throughput Screening

The application of microfluidic platforms for the high-throughput screening (HTS) of this compound is not yet documented in publicly available research. HTS methods, in general, are crucial for rapidly screening large libraries of compounds, and microfluidics offers a powerful tool for this purpose due to its low sample consumption, high speed, and automation capabilities. mdpi.commdpi.com These systems can generate and manipulate thousands of individual droplets per second, each acting as a separate micro-reactor for biochemical assays. mdpi.comfrontiersin.org

While direct studies on this compound are lacking, the principles of microfluidic HTS are well-established for other applications, such as screening for enzyme activity and identifying beneficial mutants from large-scale mutation libraries. mdpi.com For instance, droplet-based microfluidics have been successfully used for the directed evolution of enzymes like arylsulfatase from Pseudomonas aeruginosa. mdpi.com This technology could theoretically be adapted to screen for novel properties or production improvements of this compound.

Table 1: Potential Applications of Microfluidic HTS for this compound Research

Potential Application Area Description of Microfluidic Approach Anticipated Outcome
Strain Improvement Encapsulating individual mutant cells of the producing organism, Pseudomonas fluorescens, in droplets for cultivation and analysis. frontiersin.orgIdentification of strains with enhanced production yields of this compound.
Bioactivity Screening Co-encapsulating this compound with target bacterial cells in droplets to observe growth inhibition.Rapid determination of the compound's activity against a wide range of microorganisms.
Enzyme Evolution Screening for variants of enzymes involved in the pseudomonic acid biosynthetic pathway with improved catalytic efficiency. mdpi.commdpi.comEngineering more efficient biosynthetic pathways for the production of this compound and its analogs.

It is important to note that while these applications are feasible, their implementation for this compound specifically would require significant research and development to adapt existing microfluidic technologies.

Advanced Imaging Techniques for Subcellular Localization (if applicable)

Currently, there are no published studies that utilize advanced imaging techniques to determine the subcellular localization of this compound. The primary target of the broader class of pseudomonic acids, including Mupirocin (Pseudomonic Acid A), is known to be the isoleucyl-tRNA synthetase, which is involved in protein synthesis within the bacterial cytoplasm. google.comnih.govmicrobiologyresearch.org This inhibition ultimately halts protein production, leading to a bacteriostatic effect. mdpi.com

Advanced imaging techniques, such as fluorescence microscopy, could theoretically be used to visualize the distribution of this compound within a bacterial cell. This would likely require the synthesis of a fluorescently labeled derivative of this compound. Such a tool would be invaluable in confirming its target engagement and observing its transport and accumulation within the cell.

Table 2: Hypothetical Advanced Imaging Study of this compound

Imaging Technique Hypothetical Experimental Setup Potential Insights
Confocal Fluorescence Microscopy A fluorescently tagged analog of this compound is synthesized and introduced to a culture of susceptible bacteria (e.g., Staphylococcus aureus). Live-cell imaging is then performed.Visualization of the compound's entry into the cell, its distribution within the cytoplasm, and potential accumulation at specific sites.
Super-Resolution Microscopy (e.g., STED, PALM/STORM) Similar to the above, but using super-resolution techniques to achieve higher spatial resolution.More precise localization of this compound, potentially revealing interactions with specific cellular structures or protein complexes, including the ribosome.
Correlative Light and Electron Microscopy (CLEM) Combining fluorescence microscopy to identify the location of the labeled compound with the high-resolution structural information from electron microscopy.Providing detailed ultrastructural context for the localization of this compound within the bacterial cell.

While these advanced imaging studies on this compound have not yet been conducted, they represent a promising future direction for research. Such investigations would provide a more detailed understanding of its mechanism of action at the subcellular level and could inform the development of more effective antibiotic variants.

Future Directions and Emerging Research Avenues for Pseudomonic Acid E

Exploration of Novel Synthetic Routes and Biosynthetic Engineering for Pseudomonic Acid E

The intricate structure of this compound presents both challenges and opportunities for synthetic chemists and biotechnologists. Future efforts are geared towards developing more efficient and versatile methods for its production and the generation of novel analogs with improved properties.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods, offers a powerful strategy for accessing complex molecules like this compound. nih.gov This approach can overcome many of the limitations of purely chemical or biological methods. nih.govresearchgate.net

Researchers are exploring the use of isolated enzymes or whole-cell systems to perform key stereoselective transformations in the synthesis of the pseudomonic acid core. nih.gov For instance, enzymes can be employed to construct the intricate tetrahydropyran (B127337) ring system with high fidelity. Subsequent chemical modifications can then be used to introduce the side chain and other functional groups, leading to the total synthesis of this compound and its derivatives. A key advantage of this approach is the ability to generate a library of analogs by varying the chemical building blocks used in the synthetic steps, which can be instrumental in structure-activity relationship studies. routledge.comcapes.gov.br

Synthetic Biology Approaches for Tailored this compound Analogues

The advent of synthetic biology has opened up new frontiers in natural product research. routledge.comanr.fr By manipulating the biosynthetic gene cluster responsible for pseudomonic acid production in Pseudomonas fluorescens, researchers can create engineered strains that produce tailored analogs of this compound. researchgate.netbham.ac.uk

This can be achieved through several strategies, including:

Gene knockout: Deleting specific genes in the biosynthetic pathway can lead to the accumulation of biosynthetic intermediates or the production of altered final products. researchgate.net

Gene swapping: Introducing genes from other biosynthetic pathways can result in the incorporation of different building blocks, leading to hybrid or novel pseudomonic acid derivatives. routledge.com

Promoter engineering: Modifying the regulatory elements that control gene expression can alter the levels of different enzymes in the pathway, potentially shifting the product profile towards a desired analog like this compound.

These synthetic biology approaches not only provide access to a diverse range of new molecules but also offer a more sustainable and scalable production platform compared to traditional chemical synthesis. researchgate.net

This compound as a Chemical Probe for Fundamental Biological Processes

Beyond its therapeutic potential, this compound serves as a valuable tool for dissecting fundamental biological processes. Its high specificity for IleRS makes it an excellent chemical probe for studying the roles of this essential enzyme and the broader consequences of its inhibition.

Investigating Isoleucyl-tRNA Synthetase Biology Beyond Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are increasingly recognized for their non-canonical functions beyond their primary role in protein synthesis, including involvement in transcription regulation and signal transduction. mdpi.com this compound can be used to perturb the function of IleRS and explore these non-canonical roles. For example, by selectively inhibiting the aminoacylation activity of IleRS, researchers can investigate how this affects other cellular processes that may be regulated by the enzyme. mdpi.comresearchgate.net Furthermore, studying the mechanisms of resistance to this compound can provide valuable insights into the structure, function, and evolution of IleRS. nih.govcapes.gov.br

Uncovering New Cellular Targets and Pathways Influenced by this compound

While IleRS is the primary target of this compound, it is possible that it may have other, yet undiscovered, cellular targets. nih.govacs.org The inhibition of IleRS can lead to a cascade of downstream effects, impacting various cellular pathways. frontiersin.org For instance, the depletion of charged isoleucyl-tRNA can trigger the stringent response, a global reprogramming of bacterial metabolism in response to nutrient starvation. frontiersin.org

Future research will likely employ "omics" approaches, such as proteomics and metabolomics, to obtain a systems-level view of the cellular response to this compound treatment. This will help to identify new cellular targets and pathways that are influenced by the compound, potentially revealing new therapeutic opportunities and a deeper understanding of bacterial physiology. Some studies have already suggested that certain derivatives of pseudomonic acid may have additional modes of action beyond the inhibition of IleRS. acs.org

Application of Advanced Computational Modeling

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. In the context of this compound, computational approaches can provide valuable insights that complement experimental studies.

Molecular Docking and Dynamics Simulations: These methods can be used to model the interaction of this compound and its analogs with the active site of IleRS at an atomic level. bham.ac.uk This can help to rationalize the observed structure-activity relationships and guide the design of new inhibitors with improved potency and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be used to study the enzymatic reaction mechanism of IleRS and how it is inhibited by this compound. This can provide a more detailed understanding of the catalytic process and the nature of the inhibitor binding.

Systems Biology Modeling: As more data on the cellular effects of this compound becomes available, systems biology models can be developed to simulate and predict the complex network of interactions that are perturbed by the compound. nih.gov This can help to identify key nodes in the network that could be targeted for synergistic therapeutic interventions. nih.gov

The integration of advanced computational modeling with experimental approaches will be crucial for accelerating the discovery and development of new pseudomonic acid-based therapeutics and for fully elucidating the complex biology of this important class of natural products. researchgate.net

De Novo Design of this compound Analogues with Enhanced Properties

The de novo design of antibiotic analogues offers a pathway to compounds with improved efficacy, stability, and the ability to circumvent existing resistance mechanisms. researchgate.net For the pseudomonic acid family, this approach is guided by the well-understood interaction between Pseudomonic Acid A and its target, isoleucyl-tRNA synthetase (IleRS). semanticscholar.org Although specific de novo design studies on this compound are not yet prevalent in the literature, the principles derived from mupirocin (B1676865) research provide a clear roadmap.

Future strategies would likely involve:

Computational Modeling: Utilizing the known crystal structures of IleRS in complex with inhibitors to model the binding of this compound. This would allow for the rational design of modifications to its core structure—the monic acid moiety or the fatty acid side chain—to enhance binding affinity or interact with different residues within the enzyme's active site. semanticscholar.org

Combinatorial Biosynthesis: Engineering the mupirocin polyketide synthase (PKS) gene cluster is a powerful tool for generating novel analogues. rsc.org By swapping, deleting, or modifying the genes responsible for tailoring steps (e.g., hydroxylation, epoxidation), it may be possible to create a library of this compound-based compounds. researchgate.netnih.gov This approach could yield analogues with altered properties, such as increased stability, which is a known limitation of Pseudomonic Acid A due to its labile epoxide and ester linkages. rsc.orgnih.gov

Synthetic Chemistry Approaches: The development of synthetic and semi-synthetic routes allows for precise modifications that are not possible through biosynthesis alone. acs.orgacs.org For this compound, this could involve creating isosteres or replacing key functional groups to probe structure-activity relationships (SAR). For example, replacing the α,β-unsaturated ester of pseudomonic acids with heterocyclic rings has been shown to produce dual-action compounds with an extended spectrum of activity. acs.org Applying such strategies to this compound could lead to the development of entirely new classes of antibiotics.

Predictive Modeling of Resistance Development

Resistance to mupirocin, and by extension other pseudomonic acids that share its mechanism of action, is a significant clinical concern. oup.com Resistance primarily occurs through two mechanisms: low-level resistance from point mutations in the native staphylococcal ileS gene and high-level, plasmid-mediated resistance from the acquisition of a resistant mupA or mupB gene, which encodes a non-susceptible IleRS. oup.complos.org

Predictive modeling is an emerging tool to combat this challenge. Future research avenues include:

Genomic Surveillance Models: Machine learning and Bayesian models can be trained on large datasets of bacterial genomes and corresponding antibiotic susceptibility data. plos.orgbiorxiv.orgresearchgate.net These models can identify the genetic determinants—such as the presence of mupA or specific single nucleotide polymorphisms (SNPs)—that predict resistance. plos.orguri.edu Such models would be directly applicable to predicting resistance to this compound, as it targets the same enzyme. A Bayesian survival analysis has already demonstrated that the presence of genetic markers for high-level mupirocin resistance is strongly associated with the failure of MRSA decolonization protocols. plos.orgbiorxiv.org

Modeling Strain-Specific Effects: Research has indicated that strain-specific characteristics beyond known resistance genes contribute to the persistence of infections. plos.orgbiorxiv.org Future predictive models could incorporate wider genomic and transcriptomic data to improve accuracy, accounting for factors like efflux pump expression or biofilm formation that might influence the efficacy of this compound. uri.edu

In Silico Evolution: Computational models can simulate the evolutionary pressures exerted by an antibiotic on a bacterial population to predict the mutations most likely to arise and confer resistance. Applying this to this compound could preemptively identify potential resistance pathways, guiding the design of next-generation analogues that are less prone to resistance.

Challenges and Opportunities in this compound Research

As a minor, under-characterized natural product, this compound presents a landscape rich with both significant hurdles and compelling opportunities.

Addressing Synthetic Complexity and Cost

A major challenge for all pseudomonic acids is their structural complexity. semanticscholar.org These molecules feature a densely functionalized tetrahydropyran ring, multiple stereocenters, and a labile ester linkage, making total chemical synthesis a formidable and costly endeavor. semanticscholar.orgacs.org

Challenge: The low natural abundance of this compound means that isolation from fermentation broths of Pseudomonas fluorescens would be inefficient for large-scale study. wikipedia.org Its total synthesis would likely be as, or more, complex than that of Pseudomonic Acid A.

Opportunity: The development of more efficient synthetic or semi-synthetic routes is a key opportunity. Advances in stereoselective catalysis and biosynthetic pathway engineering could significantly lower the barrier to obtaining usable quantities of this compound and its analogues. bham.ac.uk Furthermore, creating engineered strains of P. fluorescens that overproduce specific minor analogues like this compound by knocking out genes in the main biosynthetic pathway is a promising strategy. researchgate.net

Unveiling Further Biosynthetic Mechanisms

The biosynthesis of pseudomonic acids is orchestrated by a large, hybrid Type I polyketide synthase (PKS) system encoded by the mup gene cluster. bham.ac.uknih.gov While the pathway to Pseudomonic Acids A, B, and C is increasingly understood to involve parallel major (epoxide-forming) and minor (alkene-forming) routes, the precise origin of other minor analogues like E remains elusive. rsc.orgnih.gov

Challenge: Identifying the specific enzymatic steps that lead to the formation of this compound is difficult. It may be a shunt product resulting from the promiscuity of a tailoring enzyme, or an intermediate in a yet-to-be-discovered branch of the pathway. researchgate.netnih.gov

Opportunity: Detailed metabolic profiling of mutant strains of P. fluorescens, created by systematically inactivating tailoring genes, offers a powerful method to elucidate the pathway. nih.gov Such studies have been instrumental in showing that Pseudomonic Acid B is a precursor to Pseudomonic Acid A, rather than its hydroxylated derivative. researchgate.netnih.gov Applying this methodology could pinpoint the genetic basis for this compound production, enabling its targeted overproduction and the creation of novel analogues through combinatorial biosynthesis. rsc.org

Broadening the Scope of this compound's Biochemical Utility

The utility of the primary pseudomonic acid, mupirocin, is well-established as a topical antibiotic. nih.gov The opportunities for this compound lie in exploring its potential beyond this defined role.

Challenge: Without sufficient quantities of the pure compound, its biological activity and potential applications cannot be thoroughly investigated.

Opportunity: Once the supply challenge is met, this compound can serve as a valuable biochemical tool. It could be used to probe the structure-activity relationships of bacterial IleRS, potentially revealing new ways to inhibit the enzyme. semanticscholar.org As a natural variant, it may possess a subtly different biological activity profile—for instance, greater stability, lower cytotoxicity, or activity against mupirocin-resistant strains—that could be exploited therapeutically. smolecule.com The creation of hybrid antibiotics, such as the combination of a pseudomonic acid core with other antimicrobial moieties like pyrrothine, has shown promise in overcoming resistance, a strategy that could be extended to this compound. rsc.org

Table of Challenges and Opportunities in this compound Research

Area of ResearchChallengesOpportunities
Synthetic ProductionHigh structural complexity; multiple stereocenters; low natural abundance.Develop efficient semi-synthetic routes; engineer microbial strains for overproduction.
BiosynthesisUnclear position in the complex biosynthetic pathway; may be a minor shunt product.Use gene-knockout and metabolic profiling to identify specific enzymes; enable combinatorial biosynthesis of new analogues.
Biochemical UtilityLack of pure material for testing; unknown biological activity profile.Use as a molecular probe for IleRS; screen for unique antimicrobial properties; use as a scaffold for novel hybrid antibiotics.

Q & A

Q. How is Pseudomonic Acid E distinguished structurally from other pseudomonic acid variants (e.g., A, B, or C)?

this compound (PA-E) is a minor impurity in mupirocin calcium, characterized by its distinct esterification pattern and hydroxyl group positioning. Unlike Pseudomonic Acid A (PA-A), which contains a nonanoic acid chain, PA-E features a 10-carboxydecyl ester group. Structural differentiation relies on high-resolution mass spectrometry (HRMS) and NMR spectroscopy , focusing on shifts in the tetrahydropyran and epoxyhexyl moieties. Comparative analysis with synthetic standards (e.g., ethyl monate C derivatives) is critical for unambiguous identification .

Q. What experimental methodologies are used to study the biosynthesis of this compound in Pseudomonas fluorescens?

Biosynthetic studies employ gene knockout strategies and isotopic labeling to trace polyketide synthase (PKS) pathways. For example, mutational analysis of the mup gene cluster reveals that PA-E biosynthesis involves trans-acylation steps mediated by BryP-like enzymes. LC-MS/MS is used to monitor intermediate metabolites, while HPLC-PDA (photodiode array detection) tracks temporal production patterns in bacterial cultures .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). For impurity profiling, LC-TOF-MS provides high sensitivity, with a resolution threshold ≥3 between PA-E and PA-A peaks. Column efficiency (>7,000 theoretical plates) and tailing factors (<1.75) must be validated to meet pharmacopeial standards .

Advanced Research Questions

Q. How does Pseudomonas fluorescens evade self-inhibition by this compound during biosynthesis?

Resistance mechanisms involve eukaryote-like isoleucyl-tRNA synthetase (IleRS) in P. fluorescens, which exhibits reduced affinity for PA-E compared to bacterial IleRS. Structural studies (e.g., X-ray crystallography ) highlight conserved substrate-binding residues that discriminate between isoleucyl-AMP and PA-E. Mutagenesis experiments (e.g., K63R substitution in IleRS) further validate resistance phenotypes .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Contradictions in NMR coupling constants or mass fragmentation patterns often arise from stereochemical ambiguity. Solutions include:

  • Comparative degradation studies : Acid hydrolysis of PA-E yields fragments (e.g., 3-methylbut-2-enoyloxy) for cross-validation with PA-A derivatives .
  • Density Functional Theory (DFT) simulations : Predicts 3D conformations to reconcile observed vs. expected spectral data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antibiotic efficacy?

SAR studies focus on modifying the epoxyhexyl and tetrahydropyran domains. For example:

  • Epoxidation assays : Introduce electrophilic groups to enhance bacterial membrane penetration.
  • MIC assays : Test synthetic analogs against Staphylococcus aureus to correlate hydroxyl group positioning with inhibitory activity .

Q. What experimental designs mitigate challenges in isolating this compound from co-produced analogs?

Isolation protocols require:

  • Preparative HPLC with a phenyl-hexyl stationary phase to separate PA-E (retention time ~0.75) from PA-A (~1.0).
  • Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) to remove polar impurities.
  • Circular dichroism (CD) to confirm enantiomeric purity post-isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.